molecular formula C8H14O2 B155369 2-Cyclohexen-1-one dimethylketal CAS No. 1728-18-3

2-Cyclohexen-1-one dimethylketal

Cat. No. B155369
CAS RN: 1728-18-3
M. Wt: 142.2 g/mol
InChI Key: OVIPECWZMIWWAS-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one dimethylketal is a chemical compound that is related to various synthesized derivatives and has been the subject of multiple studies due to its interesting chemical properties and potential applications in organic synthesis. The compound and its derivatives have been synthesized through different methods, often aiming for high yields and selectivity under environmentally friendly conditions.

Synthesis Analysis

The synthesis of derivatives of 2-Cyclohexen-1-one dimethylketal has been achieved through various methods. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was catalyzed by urea in aqueous media under ultrasound, which provided high yields and a simple work-up procedure . Another study reported the diastereoselective cyclopropanation of 2-cyclohexen-1-one 1,4-di-O-benzyl-L-threitol ketal, yielding a mixture of diastereomeric cyclopropanes . Additionally, an eco-friendly procedure was developed for the synthesis of various 2,2'-arylmethylenebis derivatives, characterized by different techniques including single crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of 2-Cyclohexen-1-one dimethylketal derivatives has been elucidated using various spectroscopic techniques. For example, single crystal X-ray analysis has been used to determine the crystal structure of several derivatives, revealing different crystallization systems and space groups . Vibrational spectroscopic analysis, such as FTIR and FTR, has been employed to assign frequencies to various modes of vibrations for related molecules .

Chemical Reactions Analysis

The derivatives of 2-Cyclohexen-1-one dimethylketal undergo various chemical reactions. The cross-conjugated β-diketone exhibits a tendency to isomerize, and reactions such as the addition of cyanide ion to the keto dienol form have been accomplished . The reactivity of these compounds under different conditions highlights their potential utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyclohexen-1-one dimethylketal and its derivatives have been studied through different approaches. A study on cyclohexanone dimethyl acetals provided insights into their spatial structures and thermodynamic stabilities using 13C NMR spectroscopy and ab initio calculations . The crystal structure of a specific derivative was characterized by X-ray single-crystal diffraction, revealing the presence of intramolecular hydrogen bonds and different conformations of the cyclohexenone rings .

Scientific Research Applications

Electrochemical Reduction

  • Electrochemical Behavior : Studies have explored the electrochemical reduction of 2-cyclohexen-1-one in different media. Brillas and Ruiz (1986) conducted a comprehensive study on its electrochemical reduction in aqueous solutions across a wide pH range, revealing insights into the influence of pH, reactant concentration, and other factors on the reduction process (Brillas & Ruiz, 1986).

Synthesis and Structural Studies

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of 2-cyclohexen-1-one. For instance, Brunner, Muschiol, and Nuber (1994) characterized a new by-product in the synthesis of ferroceno[1,2]cyclohexen-1-one-3 (Brunner, Muschiol, & Nuber, 1994).
  • Crystal Structure Analysis : The crystal structure of certain compounds derived from 2-cyclohexen-1-one has been analyzed. Shi et al. (2007) synthesized a specific compound and characterized its crystal structure using X-ray single-crystal diffraction (Shi et al., 2007).

Organic Synthesis Applications

  • Cyclopropanation Reactions : Mash and Nelson (1987) demonstrated the efficient and diastereoselective cyclopropanation of 2-cyclohexen-1-one derivatives, showing its utility in organic synthesis (Mash & Nelson, 1987).
  • Chiral Lithium Amide/Solute Complexes : Hilmersson et al. (1997) explored the formation of monomeric and dimeric complexes with 2-cyclohexen-1-one, contributing to understanding its interactions in organometallic chemistry (Hilmersson et al., 1997).

Chemical Reactions and Properties

  • Oxidative Rearrangement : Freer and Yates (1984) studied the oxidative rearrangement of certain 2-cyclohexen-1-one derivatives, providing insights into their chemical behavior (Freer & Yates, 1984).
  • C-H...O Hydrogen Bonds : Nolasco and Ribeiro-Claro (2005) investigated the C-H...O hydrogen bonds in liquid 2-cyclohexen-1-one, offering a deeper understanding of its spectroscopic behavior (Nolasco & Ribeiro-Claro, 2005).

Safety And Hazards

2-Cyclohexen-1-one dimethylketal is classified as a Category 3 flammable liquid. It is advised to keep away from heat, sparks, open flames, and hot surfaces. If it comes into contact with skin or hair, remove all contaminated clothing immediately and rinse the skin with water .

properties

IUPAC Name

3,3-dimethoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)6-4-3-5-7-8/h4,6H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIPECWZMIWWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341520
Record name 2-Cyclohexen-1-one dimethylketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one dimethylketal

CAS RN

1728-18-3
Record name 2-Cyclohexen-1-one dimethylketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclohexen-1-one Dimethylketal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com

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